![molecular formula C11H18BrNO2 B14697200 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide CAS No. 31594-88-4](/img/structure/B14697200.png)
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide is a chemical compound known for its sympathomimetic properties, acting primarily on β-adrenergic receptors. It is commonly used as a bronchodilator and heart stimulant in the management of various cardiac disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol typically involves the reaction of catechol with isopropylamine under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the catechol undergoes substitution with the isopropylamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original catechol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study the effects on β-adrenergic receptors.
Medicine: As a bronchodilator and heart stimulant in the treatment of asthma and cardiac disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and increased cardiac output. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar bronchodilator and cardiac stimulant properties.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is unique due to its specific action on β-adrenergic receptors and its dual role as both a bronchodilator and heart stimulant. Its structural features allow for selective binding and activation of these receptors, making it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
31594-88-4 |
|---|---|
Molekularformel |
C11H18BrNO2 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
InChI-Schlüssel |
PNGQDESQZJRZCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


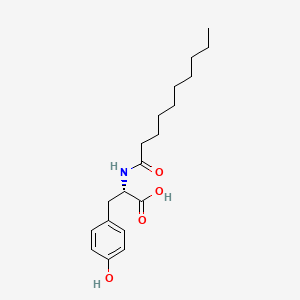

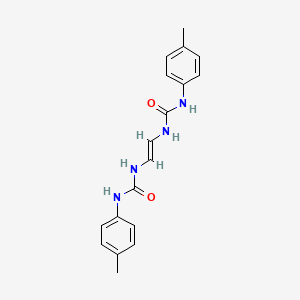

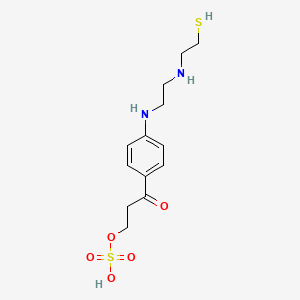

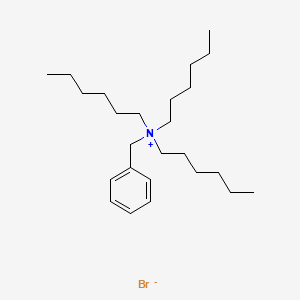
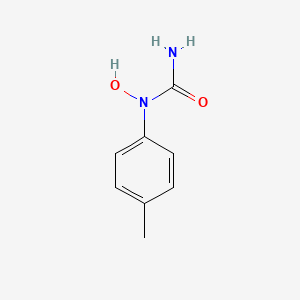
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
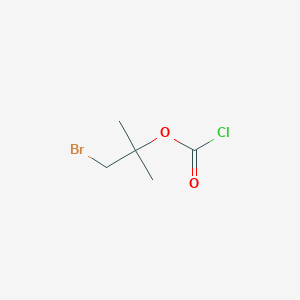
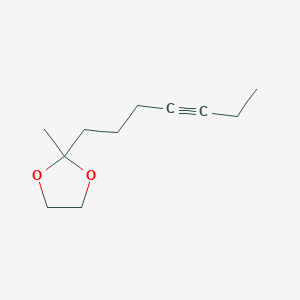
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)


